molecular formula C16H18O5 B412927 Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate CAS No. 5705-24-8

Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate

Cat. No.: B412927
CAS No.: 5705-24-8
M. Wt: 290.31g/mol
InChI Key: QYKQFTVLQARPNH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a methoxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to form the desired product. The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexane ring with a methoxyphenyl group and an ester functional group makes it a versatile compound for various applications.

Properties

CAS No.

5705-24-8

Molecular Formula

C16H18O5

Molecular Weight

290.31g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C16H18O5/c1-3-21-16(19)15-13(8-11(17)9-14(15)18)10-4-6-12(20-2)7-5-10/h4-7,13,15H,3,8-9H2,1-2H3

InChI Key

QYKQFTVLQARPNH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC(=O)CC1=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1C(CC(=O)CC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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